
5-Nitro-N-octanoylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-N-octanoylpyridine-3-carboxamide is an organic compound that belongs to the class of nitro compounds and amides It features a pyridine ring substituted with a nitro group at the 5-position and an octanoyl group at the nitrogen atom of the carboxamide at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-octanoylpyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by acylation. One common method is the nitration of pyridine-3-carboxamide using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitropyridine-3-carboxamide is then subjected to acylation with octanoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-N-octanoylpyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Reduction: 5-Amino-N-octanoylpyridine-3-carboxamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: Octanoic acid and 5-nitropyridine-3-carboxamide.
Applications De Recherche Scientifique
5-Nitro-N-octanoylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can generate reactive nitrogen species.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Nitro-N-octanoylpyridine-3-carboxamide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitropyridine-3-carboxamide: Lacks the octanoyl group, making it less lipophilic and potentially less bioavailable.
N-Octanoylpyridine-3-carboxamide: Lacks the nitro group, reducing its potential for generating reactive nitrogen species.
5-Nitro-N-butanoylpyridine-3-carboxamide: Similar structure but with a shorter acyl chain, which may affect its solubility and biological activity.
Uniqueness
5-Nitro-N-octanoylpyridine-3-carboxamide is unique due to the combination of the nitro group and the long octanoyl chain, which imparts distinct chemical and biological properties. The nitro group provides reactivity and potential biological activity, while the octanoyl chain enhances lipophilicity and membrane permeability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
59290-50-5 |
|---|---|
Formule moléculaire |
C14H19N3O4 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
5-nitro-N-octanoylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H19N3O4/c1-2-3-4-5-6-7-13(18)16-14(19)11-8-12(17(20)21)10-15-9-11/h8-10H,2-7H2,1H3,(H,16,18,19) |
Clé InChI |
RZZSEMBTNOJFCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)

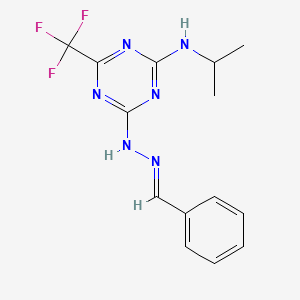
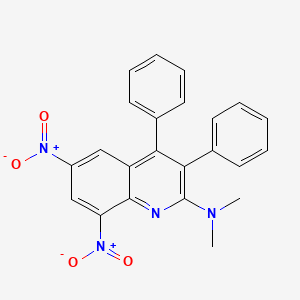
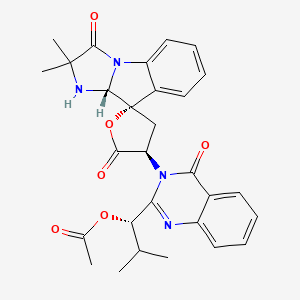
![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)
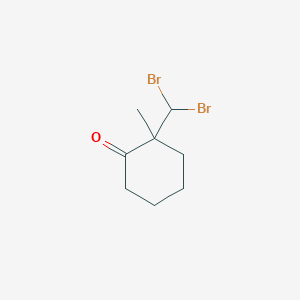


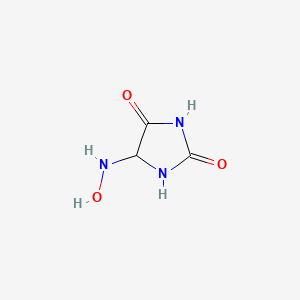

![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)

